molecular formula C8H5BrFN B2493202 2-(Bromomethyl)-6-fluorobenzonitrile CAS No. 1261686-95-6

2-(Bromomethyl)-6-fluorobenzonitrile

Cat. No.: B2493202
CAS No.: 1261686-95-6
M. Wt: 214.037
InChI Key: CRAVAKDETSEXDE-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-fluorobenzonitrile is an organic compound with the molecular formula C8H5BrFN It is a derivative of benzonitrile, where the benzene ring is substituted with a bromomethyl group at the 2-position and a fluorine atom at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-6-fluorobenzonitrile typically involves the bromination of 6-fluorobenzonitrile. One common method is the reaction of 6-fluorobenzonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and higher yields. The use of automated systems for the addition of reagents and control of temperature and reaction time can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-6-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

Scientific Research Applications

2-(Bromomethyl)-6-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-6-fluorobenzonitrile involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom can also influence the compound’s electronic properties, enhancing its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bromomethyl)-6-fluorobenzonitrile is unique due to the presence of both bromomethyl and fluorine substituents, which confer distinct reactivity and electronic properties. This combination makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

2-(bromomethyl)-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-2-1-3-8(10)7(6)5-11/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRAVAKDETSEXDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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